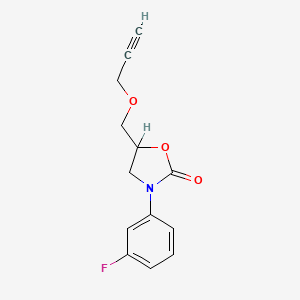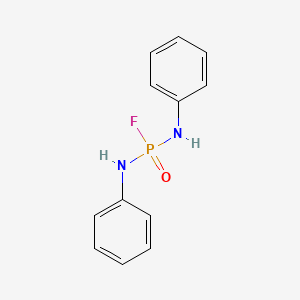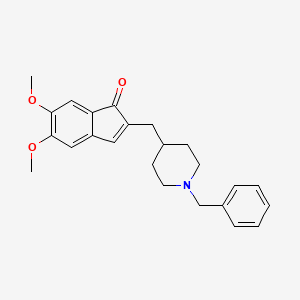
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of amino, fluoro, and oxo functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the diastereoselective synthesis, which ensures the correct stereochemistry of the compound. The synthesis may start with commercially available starting materials, followed by a series of reactions such as epoxide opening, ring closure, and functional group transformations. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amino groups.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amino derivatives. Substitution reactions can lead to the formation of various substituted analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. Its structural features allow it to mimic natural substrates and inhibitors.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets makes it a promising compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and function. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-4-hydroxy-2-fluoro-5-oxopentanoic acid
- (2R,4S)-4,5-diamino-2-chloro-5-oxopentanoic acid
- (2R,4S)-4,5-diamino-2-bromo-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid is unique due to the presence of both amino and fluoro groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The fluoro group, in particular, enhances the compound’s stability and bioavailability, which can be advantageous in medicinal chemistry.
Propriétés
Formule moléculaire |
C5H9FN2O3 |
|---|---|
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1 |
Clé InChI |
VNARKFMVXYXNIO-GBXIJSLDSA-N |
SMILES isomérique |
C([C@@H](C(=O)N)N)[C@H](C(=O)O)F |
SMILES canonique |
C(C(C(=O)N)N)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


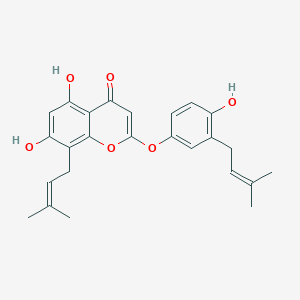

![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
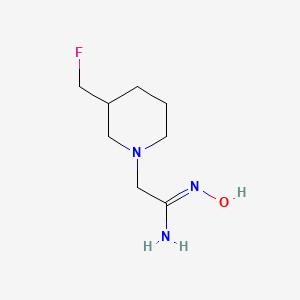

![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
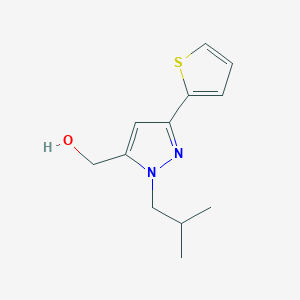
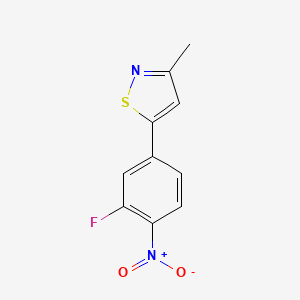
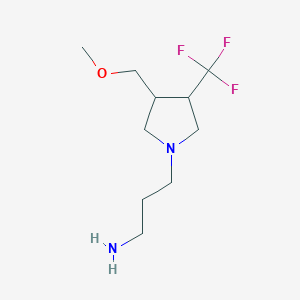
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
